molecular formula C19H24F2N4O2S B14926346 N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-butyl-2-[3-(difluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-butyl-2-[3-(difluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide

Cat. No.: B14926346
M. Wt: 410.5 g/mol
InChI Key: WXIQBSPWUITDFJ-UHFFFAOYSA-N
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Description

N~1~-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-N~1~-butyl-2-[3-(difluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide is a complex organic compound that features a thiazole ring, a cyclopentapyrazole ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N~1~-butyl-2-[3-(difluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Cyclopentapyrazole Ring Formation: This can be achieved through a cyclization reaction involving hydrazine derivatives and cyclopentanone.

    Acetamide Group Introduction: The acetamide group is introduced through an acylation reaction using acetic anhydride or acetyl chloride.

    Final Coupling: The final step involves coupling the thiazole and cyclopentapyrazole intermediates under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the acetamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic effects. Its ability to interact with specific molecular targets could make it useful in the treatment of diseases.

Industry

In the industrial sector, the compound could be used in the development of new materials with unique properties, such as advanced polymers or coatings.

Mechanism of Action

The mechanism of action of N1-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N~1~-butyl-2-[3-(difluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole and cyclopentapyrazole rings may facilitate binding to these targets, leading to modulation of their activity. This could result in various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    N~1~-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-N~1~-butyl-2-[3-(fluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide: This compound is similar but has a fluoromethyl group instead of a difluoromethyl group.

    N~1~-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-N~1~-butyl-2-[3-(methyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide: This compound has a methyl group instead of a difluoromethyl group.

Uniqueness

The presence of the difluoromethyl group in N1-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N~1~-butyl-2-[3-(difluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide imparts unique chemical and biological properties. The difluoromethyl group can enhance the compound’s metabolic stability and binding affinity to certain targets, making it potentially more effective in its applications compared to similar compounds.

Properties

Molecular Formula

C19H24F2N4O2S

Molecular Weight

410.5 g/mol

IUPAC Name

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-butyl-2-[3-(difluoromethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-1-yl]acetamide

InChI

InChI=1S/C19H24F2N4O2S/c1-4-5-9-24(19-22-11(2)17(28-19)12(3)26)15(27)10-25-14-8-6-7-13(14)16(23-25)18(20)21/h18H,4-10H2,1-3H3

InChI Key

WXIQBSPWUITDFJ-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C1=NC(=C(S1)C(=O)C)C)C(=O)CN2C3=C(CCC3)C(=N2)C(F)F

Origin of Product

United States

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